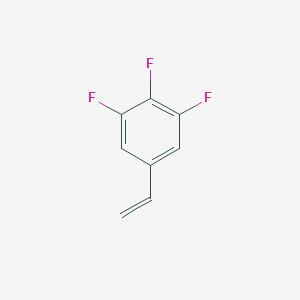

5-Ethenyl-1,2,3-trifluorobenzene

Descripción general

Descripción

5-Ethenyl-1,2,3-trifluorobenzene is a chemical compound with the molecular formula C8H3F3 . It is a liquid at room temperature . The compound is also known by other names such as 3,4,5-Trifluorophenylacetylene .

Molecular Structure Analysis

The molecular structure of 5-Ethenyl-1,2,3-trifluorobenzene consists of a benzene ring with three fluorine atoms and an ethynyl group attached . The InChI code for this compound is 1S/C8H3F3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H .

Physical And Chemical Properties Analysis

5-Ethenyl-1,2,3-trifluorobenzene has a molecular weight of 156.11 g/mol . It is a liquid at room temperature and should be stored in an inert atmosphere between 2-8°C . The compound has a density of approximately 1.235 g/cm3 .

Aplicaciones Científicas De Investigación

Synthesis of Quinolone Antibacterials

5-Ethenyl-1,2,3-trifluorobenzene derivatives are used in the synthesis of quinolone antibacterials. A study by Turner and Suto (1993) discusses the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids from 1-bromo-2, 4, 5-trifluorobenzene and 2, 4, 5-trifluoro-3-hydroxybenzoic acid. These compounds serve as valuable intermediates in the development of quinolone antibacterial drugs (Turner & Suto, 1993).

Methanol to Hydrocarbons Conversion

In the field of catalysis, derivatives of 5-Ethenyl-1,2,3-trifluorobenzene play a role in the conversion of methanol to hydrocarbons. Studies by Bjørgen et al. (2007, 2006) and Svelle et al. (2006, 2007) on zeolite H-ZSM-5 detail the reaction mechanism and product formation in this process. These studies highlight the role of methylbenzenes as intermediates in a hydrocarbon pool-type mechanism, contributing to the formation of ethene and propene (Bjørgen et al., 2007), (Svelle et al., 2006).

Continuous Flow Synthesis in Pharmaceutical Industry

Deng et al. (2015) describe a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, an intermediate derived from 5-Ethenyl-1,2,3-trifluorobenzene, which has significant applications in the pharmaceutical industry and material science. This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 (Deng et al., 2015).

Ethylation Catalyst in Chemical Synthesis

Booth et al. (1987) explored the use of trifluoromethanesulphonic (triflic) acid, a related compound, as a catalyst for the ethylation of benzene, which is an important reaction in chemical synthesis. Their findings indicate that triflic acid shows superior catalytic activity compared to other catalysts like AlCl3 and FSO3H (Booth et al., 1987).

Safety And Hazards

5-Ethenyl-1,2,3-trifluorobenzene is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Propiedades

IUPAC Name |

5-ethenyl-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZYGHMGBOZTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570153 | |

| Record name | 5-Ethenyl-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethenyl-1,2,3-trifluorobenzene | |

CAS RN |

159294-99-2 | |

| Record name | 5-Ethenyl-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)

![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)